WV-761 free base
Description
WV-761 free base, also known by its systematic name 1,2-ethanediamine, N1-((4-bromophenyl)methyl)-N2-ethyl-N2-methyl-N1-2-pyridinyl-, is a chemical compound with the molecular formula C17H22BrN3. It has a molecular weight of 348.281 g/mol and is characterized by its achiral nature, meaning it does not have stereoisomers .
Properties
CAS No. |
14292-73-0 |
|---|---|
Molecular Formula |
C17H22BrN3 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
N'-[(4-bromophenyl)methyl]-N-ethyl-N-methyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C17H22BrN3/c1-3-20(2)12-13-21(17-6-4-5-11-19-17)14-15-7-9-16(18)10-8-15/h4-11H,3,12-14H2,1-2H3 |
InChI Key |
CVDWZZYMAPXHMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WV-761 free base typically involves the reaction of 4-bromobenzyl chloride with 2-(ethyl(methyl)amino)ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the ethanol derivative is replaced by the bromine atom of the benzyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
WV-761 free base undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
WV-761 free base has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WV-761 free base involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,2-ethanediamine derivatives: Compounds with similar structures but different substituents on the benzyl or pyridinyl rings.
Bromophenyl derivatives: Compounds where the bromine atom is attached to different positions on the phenyl ring.
Uniqueness
WV-761 free base is unique due to its specific combination of a bromophenyl group and a pyridinyl-ethanediamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Q & A
Basic Research Questions
Q. What are the primary spectroscopic techniques for characterizing WV-761 free base, and how should experimental protocols be optimized for reproducibility?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Optimize solvent systems (e.g., deuterated chloroform for NMR) and calibration standards to minimize artifacts. For reproducibility, document instrument parameters (e.g., temperature, scan numbers) and validate purity via HPLC with UV detection at λ = 254 nm .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Design accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via LC-MS and quantify impurities using validated calibration curves. Include control samples stored at -20°C for baseline comparison. Statistical analysis (e.g., ANOVA) should assess significance of degradation pathways .
Q. What solvent systems are optimal for solubility profiling of this compound in preclinical studies?
- Methodological Answer : Perform shake-flask experiments in phosphate-buffered saline (PBS), DMSO, and ethanol at physiological pH (7.4). Use UV-Vis spectroscopy to quantify solubility, ensuring triplicate measurements. Correlate results with Hansen solubility parameters to predict biocompatibility .
Advanced Research Questions
Q. How can contradictory data on WV-761’s pharmacokinetic (PK) properties be resolved across independent studies?
- Methodological Answer : Conduct meta-analysis of PK parameters (e.g., Cmax, AUC) from peer-reviewed studies. Assess variables like dosing regimens, animal models (e.g., Sprague-Dawley vs. Wistar rats), and analytical methods (e.g., microsampling vs. terminal bleeding). Use multivariate regression to identify confounding factors and propose standardized protocols .
Q. What strategies mitigate batch-to-batch variability in WV-761 synthesis for large-scale in vivo trials?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs) via Design of Experiments (DoE).
- Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring.
- Validate purity thresholds (>98%) with orthogonal methods (e.g., XRPD for crystallinity) .
Q. How should researchers design dose-response studies to address non-linear pharmacokinetics observed in WV-761?
- Methodological Answer : Employ adaptive trial designs with staggered dosing cohorts. Use non-compartmental analysis (NCA) for AUC calculations and physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Validate models with sparse sampling data from preclinical species .
Data Analysis and Interpretation
Q. What statistical frameworks are recommended for analyzing WV-761’s dose-dependent toxicity in heterogeneous cell lines?
- Methodological Answer : Apply mixed-effects models to account for inter-cell-line variability (e.g., HepG2 vs. HEK293). Use IC50 values derived from nonlinear regression (e.g., four-parameter logistic curve). Include bootstrap resampling to estimate confidence intervals for EC50 comparisons .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of WV-761?
- Methodological Answer : Perform translational PK/PD modeling:
- Measure free drug concentrations in plasma vs. target tissues via microdialysis.
- Integrate in vitro IC50 data with in vivo exposure metrics (e.g., free AUC/MIC ratio).
- Use Bayesian hierarchical models to quantify uncertainty in cross-species scaling .
Tables for Methodological Reference
| Research Aspect | Key Parameters | Recommended Techniques | References |
|---|---|---|---|
| Structural Characterization | Purity, crystallinity, molecular weight | NMR, HRMS, XRPD | |
| Stability Profiling | Degradation products, storage conditions | LC-MS, ANOVA | |
| PK/PD Modeling | AUC, Cmax, tissue distribution | PBPK, non-compartmental analysis |
Guidelines for Rigorous Research
- Experimental Design : Align with FAIR principles (Findable, Accessible, Interoperable, Reusable). Pre-register protocols on platforms like OSF to reduce bias .
- Data Validation : Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm critical results. Share raw data in repositories like Zenodo for peer verification .
- Conflict Resolution : Apply the STrengthening the Reporting of OBservational studies in Epidemiology (STROBE) checklist to address methodological inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
